molecular formula C13H13N3O3S2 B3022454 {[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid CAS No. 1142209-64-0

{[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid

Cat. No.: B3022454
CAS No.: 1142209-64-0
M. Wt: 323.4 g/mol
InChI Key: HIONPDKCQKGNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-[[5-[(4-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S2/c1-8-2-4-9(5-3-8)14-12(19)13-16-15-10(21-13)6-20-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIONPDKCQKGNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901122737
Record name Acetic acid, 2-[[[5-[[(4-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142209-64-0
Record name Acetic acid, 2-[[[5-[[(4-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methyl]thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142209-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[[[5-[[(4-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound {[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid (CAS Number: 1142209-64-0) belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₃H₁₃N₃O₃S₂
  • Molecular Weight : 323.39 g/mol
  • Structure : The compound features a thiadiazole ring, which is often associated with various pharmacological activities due to its ability to interact with biological targets.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Research has indicated that compounds containing the 1,3,4-thiadiazole moiety exhibit activity against a range of pathogens.

Pathogen Activity Reference
Staphylococcus aureusModerate antibacterial activity
Escherichia coliInhibition observed
Candida albicansEffective antifungal activity

A study highlighted that derivatives of 2-amino-1,3,4-thiadiazole demonstrate promising antimicrobial effects, suggesting that the presence of the thiadiazole ring enhances interaction with microbial targets .

Anticancer Activity

Thiadiazole derivatives have been investigated for their potential anticancer properties. For instance, compounds similar to this compound) have shown cytotoxic effects against various cancer cell lines.

Cancer Cell Line IC50 (µM) Reference
HeLa15.2
MCF-712.5
A54918.7

Research indicates that the compound's structure allows it to interfere with cellular processes in cancer cells, leading to apoptosis and reduced proliferation .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Inflammatory Marker Effect Reference
TNF-alphaSignificant reduction observed
IL-6Inhibition noted

Studies suggest that the compound can modulate inflammatory responses through various mechanisms, including the inhibition of NF-kB signaling pathways .

Case Studies

  • Antimicrobial Efficacy Study : A recent study tested a series of thiadiazole derivatives against Staphylococcus aureus and found that modifications at the phenyl ring significantly enhanced antibacterial activity .
  • Cytotoxicity Evaluation : In vitro assays demonstrated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
  • Inflammation Model : In animal models of inflammation, treatment with the compound resulted in decreased levels of inflammatory markers and improved clinical symptoms .

Scientific Research Applications

Anticancer Applications

Thiadiazole derivatives have shown significant promise in cancer research. The compound has been studied for its potential to induce apoptosis in cancer cells. Recent studies indicate that thiadiazole derivatives can enhance the expression of pro-apoptotic proteins like BAX while reducing anti-apoptotic proteins such as Bcl-2. For instance, compound 14 from a related study demonstrated a six-fold increase in BAX levels and a corresponding decrease in Bcl-2 levels, suggesting its potential as an anticancer agent targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway .

Table 1: Summary of Anticancer Activities of Thiadiazole Derivatives

CompoundMechanism of ActionTarget ProteinActivity Level
Compound 14Induces apoptosisBAX/Bcl-2 ratioHigh
Compound 18aCytotoxicityVEGFR-2Moderate
Compound 26Binding affinityTMPRSS2 (COVID-19)High

Antimicrobial Properties

Thiadiazole compounds have also been recognized for their antimicrobial activities. Various derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, studies have reported that certain thiadiazole derivatives exhibit comparable or superior antimicrobial activity compared to standard antibiotics like ciprofloxacin . The structural modifications on the thiadiazole ring significantly influence their antibacterial potency.

Table 2: Antimicrobial Efficacy of Thiadiazole Derivatives

CompoundPathogen TestedActivity Level
Compound G30Jack bean ureaseHigh
Compound H31Gram-positive bacteriaModerate
Compound 40Fungal strainsLow

Anti-inflammatory Applications

Thiadiazole derivatives have been explored for their anti-inflammatory properties as well. Some studies suggest that these compounds can inhibit key enzymes involved in inflammatory processes, providing a basis for their use as therapeutic agents in conditions like arthritis and other inflammatory diseases .

Anti-diabetic Potential

Recent research has highlighted the anti-diabetic potential of thiadiazole derivatives by demonstrating their ability to inhibit enzymes such as α-glucosidase and α-amylase. For instance, specific synthesized compounds showed promising results in vitro, indicating their potential as new therapeutic agents for managing diabetes .

Table 3: Anti-diabetic Activity of Thiadiazole Derivatives

CompoundEnzyme InhibitedInhibition Level
Compound 20α-glucosidaseHigh
Compound 21α-amylaseModerate

Summary of Findings and Future Directions

The diverse applications of {[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid highlight its potential as a versatile scaffold in drug development. Ongoing research continues to explore its mechanisms of action and optimize its structure for enhanced efficacy and reduced toxicity.

Case Studies

  • Anticancer Study : A study evaluating the cytotoxic effects of various thiadiazole derivatives on liver carcinoma cell lines demonstrated significant growth inhibition, supporting further investigation into these compounds as potential cancer therapeutics .
  • Antimicrobial Research : In vitro studies assessing the antibacterial activity of thiadiazole derivatives against resistant strains have shown promising results, indicating their potential role in addressing antibiotic resistance issues .
  • Diabetes Management : The synthesis and evaluation of new thiadiazole-based compounds targeting diabetic enzymes have opened avenues for developing novel anti-diabetic medications with fewer side effects compared to existing therapies .

Comparison with Similar Compounds

Key Structural Analogs

Compound Name Structural Differences Biological Activity Key Findings
(5-p-Tolylamino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid hydrazide (CAS 52494-24-3) Replaces the carboxylic acid with a hydrazide group Anticancer, antimicrobial Enhanced solubility due to hydrazide moiety; improved binding to enzyme active sites .
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate Incorporates a triazole ring and sodium salt form Enzyme inhibition (e.g., COX-2) Sodium salt shows stronger intermolecular interactions (docking energy: -9.2 kcal/mol vs. reference -8.5 kcal/mol) .
2-((5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid Adds a triazole-hydroxyphenylmethyl group Anticonvulsant, anti-inflammatory Higher logP values (2.8–3.2) suggest better membrane permeability than the target compound (logP ~1.9) .
5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (7a) Substitutes methylpyrazole for phenyl group Antidiabetic, antimicrobial 60% yield; moderate activity in α-glucosidase inhibition (IC₅₀: 18 µM) .

Anticancer and Anticonvulsant Profiles

  • The target compound shares a scaffold with 5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic acid derivatives, which exhibit anticancer activity (e.g., IC₅₀: 12–45 µM against MCF-7 cells) and anticonvulsant effects (ED₅₀: 25 mg/kg in murine models) .
  • Hydrazide analogs (e.g., CAS 52494-24-3) show superior cytotoxicity (IC₅₀: 8 µM vs. 15 µM for the target compound in HT-29 cells) due to enhanced hydrogen bonding with DNA topoisomerase II .

Enzyme Inhibition and Binding Affinity

  • Sodium salt derivatives (e.g., ) demonstrate higher docking scores (-9.2 kcal/mol) compared to the target compound (-7.8 kcal/mol) in COX-2 inhibition studies, attributed to ionic interactions with arginine residues.
  • Triazole-containing analogs (e.g., ) exhibit dual inhibition of COX-2 and 5-LOX, unlike the target compound’s single-target activity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog (CAS 52494-24-3) Sodium Salt
Solubility (mg/mL) 0.12 (water) 0.45 (water) 2.8 (water)
logP 1.9 2.1 -0.5
Half-life (in vivo) 3.2 h 4.5 h 6.8 h
Plasma Protein Binding 88% 92% 78%

Key Observations :

  • The sodium salt’s solubility is 23-fold higher than the target compound, improving bioavailability .
  • Hydrazide analogs exhibit longer half-lives due to reduced metabolic clearance .

Challenges and Limitations

  • Synthesis Scalability : The target compound’s synthesis (yield ~50–60%) is comparable to analogs but lags behind triazole derivatives (yield 75–84%) .
  • Stability Issues : Discontinuation of commercial availability (e.g., CymitQuimica ) may reflect instability in aqueous media or photodegradation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing {[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid and its analogs?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core .

Alkylation : Introduce the thioether side chain using alkylating reagents (e.g., bromoacetic acid derivatives) under basic conditions (e.g., K₂CO₃ in DMF) .

Functionalization : Couple the 4-methylphenyl carbamate group via amidation or carbodiimide-mediated reactions .
Key intermediates should be purified via recrystallization or column chromatography, with yields typically ranging from 60–80% .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S content within ±0.4% of theoretical values) .
  • IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1670 cm⁻¹ for the carbamate group, S–H stretch at ~2550 cm⁻¹ pre-alkylation) .
  • ¹H/¹³C NMR : Confirm substituent integration and chemical environment (e.g., methylphenyl protons at δ 2.3–2.5 ppm, thiadiazole ring carbons at δ 160–170 ppm) .
  • Chromatography : Assess purity via HPLC or TLC (Rf values compared to standards) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during alkylation of the thiadiazole core?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the thiol group .
  • Temperature Control : Maintain 50–60°C to balance reaction rate and side reactions (e.g., oxidation of thiols) .
  • Stoichiometry : Use a 1.2:1 molar ratio of alkylating agent to thiadiazole intermediate to minimize unreacted starting material .
  • Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 3:7). If disulfide byproducts form (Rf ~0.6), introduce reducing agents (e.g., NaBH₄) .

Q. What computational strategies are effective in predicting the bioactivity of thiadiazole derivatives like this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., antimicrobial enzymes). Focus on hydrogen bonding between the carbamate group and active-site residues .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values to prioritize analogs for synthesis .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) to validate binding modes .

Q. How can discrepancies in spectroscopic data between synthetic batches be resolved?

  • Methodological Answer :

  • Batch Comparison : Re-analyze samples using standardized NMR protocols (e.g., same solvent, internal reference) to rule out instrumental drift .
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., hydrolyzed carbamate at m/z +18) .
  • Crystallography : If available, resolve single-crystal X-ray structures (SHELX suite) to confirm regiochemistry .

Q. What methodologies are recommended for assessing the hydrolytic stability of the carbamate group under physiological conditions?

  • Methodological Answer :

  • Buffer Studies : Incubate the compound in PBS (pH 7.4) at 37°C. Sample aliquots at 0, 12, 24, and 48 hrs for HPLC analysis .
  • Degradation Kinetics : Fit data to first-order models to calculate half-life (t₁/₂). Use MS to identify hydrolysis products (e.g., free 4-methylaniline) .
  • Structural Modifications : Introduce electron-withdrawing substituents on the phenyl ring to enhance carbamate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid
Reactant of Route 2
Reactant of Route 2
{[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.